molecular formula C21H20FN3O2S B2375852 2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 899724-17-5

2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2375852
CAS RN: 899724-17-5
M. Wt: 397.47
InChI Key: DSWFQFZGBXUFRT-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds structurally related to the specified molecule have been synthesized and evaluated for their biological activities. For instance, derivatives exhibiting anti-inflammatory activity were synthesized by incorporating specific functional groups, demonstrating the compound's potential in developing new therapeutic agents (Sunder & Maleraju, 2013).

Anticancer Potential

  • Novel fluoro substituted compounds have shown anti-lung cancer activity, suggesting that related compounds, including the one , might be explored for their anticancer properties (Hammam et al., 2005).

Analgesic and Anti-inflammatory Applications

  • Certain derivatives have demonstrated remarkable analgesic and anti-inflammatory activities in preclinical models, hinting at the potential use of similar compounds in pain management and inflammation control (Menozzi et al., 1992).

Antipsychotic Agents

  • Research into pyrazole derivatives has revealed compounds with antipsychotic-like profiles, without the interaction with dopamine receptors typical of existing antipsychotics, indicating a novel approach to treating psychoses (Wise et al., 1987).

Antimicrobial Agents

  • The synthesis of new heterocyclic compounds incorporating antipyrine moiety suggests potential for high biological activity against various microorganisms, offering insights into the antimicrobial application of related compounds (Aly et al., 2011).

properties

IUPAC Name

2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-14(2)15-3-7-17(8-4-15)24-19(26)13-28-20-21(27)25(12-11-23-20)18-9-5-16(22)6-10-18/h3-12,14H,13H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWFQFZGBXUFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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